molecular formula C16H17NO5S B2376088 N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide CAS No. 955846-53-4

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide

Cat. No.: B2376088
CAS No.: 955846-53-4
M. Wt: 335.37
InChI Key: VDFRVSWNYLFZSV-UHFFFAOYSA-N
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Description

“N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methanesulfonyl group (a sulfur atom bonded to two oxygen atoms and a methyl group), and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation . The methanesulfonyl group can be introduced using methanesulfonyl chloride, and the methoxy groups can be introduced using a reagent like dimethyl sulfate .


Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 17 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 sulfone(s) .


Chemical Reactions Analysis

The methanesulfonyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction . The benzamide and methoxy groups can also participate in various chemical reactions, but the specifics would depend on the reaction conditions and other reagents present .

Scientific Research Applications

Fluorescent Properties and Ionizing Radiation Detection

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide and its related compounds, such as 2,5-dibenzoxazolylphenols, have been studied for their photophysical properties, including excited state intramolecular proton transfer fluorescence. These compounds exhibit high quantum yields and emission peaks suitable for applications as wavelength shifters in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).

Microbial Metabolism and Environmental Impact

The methanesulfonic acid group, a component of this compound, is integral in the biogeochemical cycling of sulfur. Aerobic bacteria can metabolize methanesulfonate as a sulfur source, contributing to the understanding of sulfur compounds' environmental fate and their role in microbial growth and energy substrate utilization (Kelly & Murrell, 1999).

Chemical Reactions and Sulfonation Processes

The sulfonation reactions involving methanesulfonate esters, including those related to this compound, have been explored to understand the reversibility and outcomes of such reactions. These studies offer insights into the synthesis and modification of various sulfonated compounds, which could have implications in designing new materials or chemicals with specific properties (Ansink & Cerfontain, 1991).

Catalysis and Synthetic Applications

The methanesulfonic acid group acts as a catalyst in specific synthetic reactions, such as the formation of chromonyl quinazolinones. This showcases the role of this compound and related compounds in facilitating organic transformations, which is crucial for developing novel pharmaceuticals and chemicals (Balalaie et al., 2015).

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFRVSWNYLFZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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